molecular formula C6H9N3 B1387195 5-(Aminomethyl)pyridin-3-amine CAS No. 754129-80-1

5-(Aminomethyl)pyridin-3-amine

Cat. No. B1387195
M. Wt: 123.16 g/mol
InChI Key: CTFJYLZAHUEGGO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H9N3. It is a pale-yellow to yellow-brown solid . It is also known as 3-Pyridinamine .


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)pyridin-3-amine consists of a pyridine ring with an aminomethyl group attached at the 5-position and an amine group at the 3-position .


Physical And Chemical Properties Analysis

5-(Aminomethyl)pyridin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 196.08 . The compound is soluble in water .

Scientific Research Applications

  • Summary of the Application: Pyridine-containing compounds, such as 5-(Aminomethyl)pyridin-3-amine, have been found to have significant importance in medicinal applications, particularly as anticancer agents . These compounds have shown clinical and biological implementation, and have been detected in most relevant drug molecules that include pyridine .
  • Results or Outcomes: The compounds demonstrated anti-proliferative effects against ROS1-addicted HCC78 cell lines with IC50 values of 8.1 μM and 65.3 μM . They also showed inhibitory behavior of ROS1, with IC50 values of 440–370 nM .

Safety And Hazards

5-(Aminomethyl)pyridin-3-amine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled .

Future Directions

Pyridine derivatives, including 5-(Aminomethyl)pyridin-3-amine, have potential applications in medicinal chemistry due to their wide range of pharmacological effects . Future research could focus on exploring these effects further and developing new synthetic methods for this compound .

properties

IUPAC Name

5-(aminomethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFJYLZAHUEGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652149
Record name 5-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyridin-3-amine

CAS RN

754129-80-1
Record name 5-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Wu - 2010 - rave.ohiolink.edu
The design of dynamic molecular hosts has been of a considerable interest in recent years. Molecular hosts such as capsules and metal-mediated assemblies have been synthesized to …
Number of citations: 2 rave.ohiolink.edu
BY Wang, S Rieth, JD Badjic - Journal of the American Chemical …, 2009 - ACS Publications
Gated molecular baskets can be functionalized to tune the conformational dynamics of the gates, installed at their rim, and thereby to adjust the time that a guest molecule spends inside …
Number of citations: 42 pubs.acs.org

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